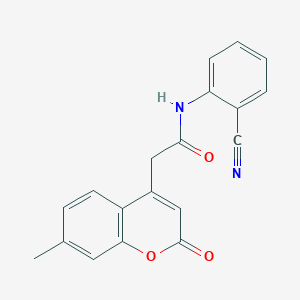
N-(2-cyanophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds involves the use of cyano and acetamide functionalities as key building blocks. For instance, the synthesis of 2-cyano-N-(4-sulfamoylphenyl) acetamide is described as a precursor for polyfunctionalized heterocyclic compounds . Similarly, N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide is synthesized through cyclization involving 2-aminophenyl-ethanone . These methods suggest that the synthesis of N-(2-cyanophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide could also involve cyclization and acylation steps to introduce the acetamide group.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the structure of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides was confirmed by elemental analysis, IR, and NMR spectroscopy . The detailed molecular structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined by crystallography, revealing intermolecular hydrogen bonds and intramolecular interactions . These techniques would likely be applicable in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of acetamide derivatives is often explored in the context of heterocyclic synthesis. The paper on 2-cyano-N-(4-sulfamoylphenyl) acetamide discusses its reactivity and potential reactions . Although the specific reactions of this compound are not detailed, it can be inferred that the cyano group could participate in nucleophilic addition reactions, and the acetamide moiety might be involved in further functionalization or condensation reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. For example, the purity and yield of related compounds are determined through synthetic processes, as seen in the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide . The solubility, melting points, and stability of these compounds could be inferred based on their functional groups and molecular interactions.
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activities
Some coumarin derivatives, including those similar to N-(2-cyanophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, have been investigated for their antibacterial and antioxidant properties. For example, new coumarin derivatives were synthesized and evaluated for their antibacterial activity against common pathogens like E. coli, S. aureus, and B. subtilis, showing promising results (Hamdi et al., 2012). Similarly, another study synthesized Schiff’s bases and thiazolidine-4-ones from coumarin derivatives and found that these compounds exhibited excellent antioxidant activity, comparable to ascorbic acid (Čačić et al., 2010).
Anticancer Activity
Research has also been conducted on the anticancer potential of coumarin derivatives. A study synthesized novel coumarin derivatives and evaluated their antitumor activity against various human cancer cell lines. Some compounds showed better inhibitory activity against these tumor cells than the standard drug 5-fluorouracil (Shi et al., 2020).
Synthesis and Characterization
Several studies focus on the synthesis and structural characterization of these compounds. One study reported the organic synthesis of coumarin derivatives and their antibacterial activity against different bacterial strains, demonstrating significant bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019). Additionally, research into the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety suitable for antimicrobial agents has also been conducted (Darwish et al., 2014).
Neuroprotective Effects
A study synthesized novel pyrano[3,2-c]chromene derivatives and evaluated them against acetylcholinestrase and butylcholinestrase, finding that some compounds exhibited significant neuroprotective effects against induced oxidative stress (Sameem et al., 2017).
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-12-6-7-15-14(10-19(23)24-17(15)8-12)9-18(22)21-16-5-3-2-4-13(16)11-20/h2-8,10H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFRWULAOSFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)


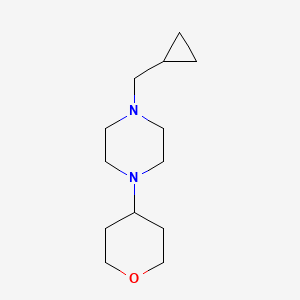
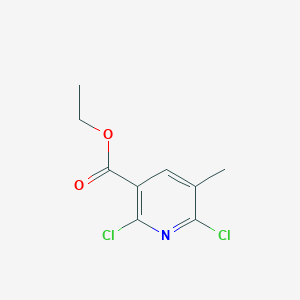
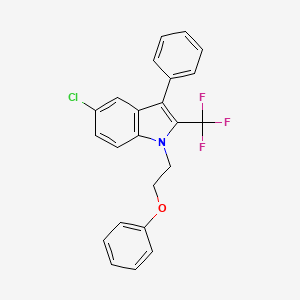
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2509189.png)
![N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2509190.png)
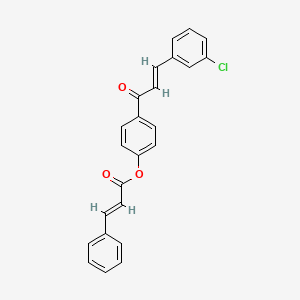
![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509197.png)